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Introduction

Zavondemstat (also known as TACH101) is a first-in-class, orally bioavailable, small-molecule
inhibitor of the histone lysine demethylase 4 (KDM4) family of enzymes.[1][2] KDM4 proteins
are epigenetic regulators that play a crucial role in tumorigenesis by altering gene expression,
promoting genomic instability, and contributing to uncontrolled cell proliferation and evasion of
apoptosis.[3][4] Dysregulation and overexpression of KDM4 have been implicated in a variety
of cancers, making it a compelling target for therapeutic intervention.[1][3] Zavondemstat acts
as a pan-inhibitor, targeting all KDM4 isoforms (A-D), which is considered essential to
counteract the functional redundancy within this enzyme family.[3][4] This technical guide
provides a comprehensive timeline of the discovery and development of Zavondemstat,
detailing its mechanism of action, preclinical data, and clinical trial findings.

Discovery and Preclinical Development Timeline

Zavondemstat was discovered using a proprietary single-cell genomic analysis technology.[1]
The development timeline, from initial discovery to the commencement of clinical trials, has
been marked by extensive preclinical evaluation to establish its potency, selectivity, and anti-
cancer activity.

Key Preclinical Milestones:
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» Target Identification and Lead Optimization: KDM4 was identified as a key driver in various
cancers, particularly in the context of cancer stem cell self-renewal.[1][2] Zavondemstat
emerged as a lead compound with potent and selective pan-KDM4 inhibitory activity.[4]

 In Vitro Characterization (2021-2022): A series of in vitro studies demonstrated the broad
anti-proliferative effects of Zavondemstat across a wide range of cancer cell lines and
patient-derived organoid models.[4] Notably, presentations at major conferences in 2021 and
2022 highlighted its activity in gastrointestinal cancers, colorectal cancer (particularly with
microsatellite instability-high status), and diffuse large B-cell lymphoma.[5]

e Mechanism of Action Studies: Mechanistic studies confirmed that Zavondemstat competes
with the KDM4 co-factor, alpha-ketoglutarate (a-KG), for binding to the catalytic domain of
KDM4 enzymes.[3] This inhibition leads to an increase in histone methylation marks, such as
H3K9me3, which are associated with transcriptional repression.

 In Vivo Efficacy Studies: Preclinical testing in various animal xenograft models, including
those for colorectal, esophageal, breast, and lymphoma cancers, showed significant tumor
growth inhibition, with reductions of up to 100%.[1][4] These studies also revealed a
reduction in the population of tumor-initiating cancer stem cells following treatment.[1]

» Pharmacology and ADME Profile: Pharmacologic studies indicated that Zavondemstat
possesses favorable properties, including good oral bioavailability and metabolic stability,
supporting its advancement into clinical development.[5][6]

 Investigational New Drug (IND) Application: Following the promising preclinical results, an
IND application for TACH101 was cleared by the FDA, paving the way for clinical trials.[7]

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of
Zavondemstat.

Table 1: In Vitro Anti-Proliferative and Apoptotic Activity
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Result (IC50 /

Cancer Type Model Assa
s y EC50)
Gastrointestinal Cell Lines & ] ] )
. Anti-proliferative As low as 0.001 pM
Cancers Organoids
Colorectal Cancer PDX & Organoid ) ] )
Anti-proliferative 0.001 - 0.270 uM

(MSI-H) Models
Colorectal Cancer ] ] )

Cell Line Apoptosis Induction 0.033 uM
(HT-29)
Esophageal Cancer ) ) )

Cell Line Apoptosis Induction 0.092 uM
(KYSE-150)
Triple-Negative Breast
Cancer (MDA-MB- Cell Line Apoptosis Induction 0.033-0.092 uMm

231)

Data sourced from presentations at the 2022 ASCO-GI Conference.

Table 2: In Vivo Anti-Tumor Efficacy

Cancer Type Model Treatment Result
Colorectal Cancer

Xenograft Zavondemstat >70% Tumor Control
(SU60)
Esophageal Cancer

Xenograft Zavondemstat >70% Tumor Control
(KYSE-150)
Gastric Cancer (GXA-

Xenograft Zavondemstat =>70% Tumor Control
3036)
Colorectal,

Up to 100% Tumor

Esophageal, Breast, Xenograft Zavondemstat

Lymphoma

Growth Inhibition

Data sourced from Tachyon Therapeutics and presentations at the 2022 ASCO-GI Conference.
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Clinical Development

Zavondemstat is currently in Phase 1 clinical development for the treatment of advanced or

metastatic solid tumors.

Phase 1 Clinical Trial (NCT05076552):

This first-in-human, open-label, dose-escalation study was designed to evaluate the safety,

tolerability, pharmacokinetics (PK), and preliminary anti-tumor activity of Zavondemstat.[3][8]
[91[10]

Study Design: Patients with heavily pre-treated advanced/metastatic cancers received
Zavondemstat orally on a weekly schedule in 28-day cycles. The dose escalation followed a
Bayesian optimal interval (BOIN) design.[8][9][10]

Patient Population: A total of 30 patients were enrolled across 6 dose cohorts. The most
common tumor types were colorectal cancer (40%), prostate cancer (13%), and pancreatic
cancer (10%).[3]

Safety and Tolerability: Zavondemstat was well-tolerated. The most common treatment-
related adverse events (TRAES) were diarrhea (12%), fatigue (7%), decreased appetite
(7%), nausea (7%), and hyponatremia (7%). All TRAEs were Grade 1 or 2, and no dose-
limiting toxicities were reported.[3][8]

Pharmacokinetics: Zavondemstat demonstrated a dose-proportional exposure profile with a
short half-life of approximately 1.5 hours. There was minimal to no drug accumulation
observed.[3][9][10]

Preliminary Efficacy: Of the 23 response-evaluable patients, 10 (44%) achieved stable
disease (SD). Two patients (9%) had stable disease for six months or longer.[3][9]

Table 3: Phase 1 Clinical Trial Summary (NCT05076552)
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Parameter Description

Study Phase Phase 1

Trial Identifier NCT05076552

Number of Patients 30

Treatment Zavondemstat (oral, weekly)
Primary Objectives Safety, Tolerability, MTD, RP2D

Well-tolerated; most common TRAEs were
Key Safety Findings Grade 1/2 diarrhea, fatigue, decreased appetite,

nausea, hyponatremia. No DLTs.

o Dose-proportional exposure, half-life of ~1.5
Key Pharmacokinetic Findings o ]
hours, no significant accumulation.

o ] 44% of evaluable patients achieved stable
Preliminary Efficacy di
isease.

Data from published results of the Phase 1 study.[3][8][9][10]

Experimental Protocols

Detailed proprietary experimental protocols for Zavondemstat are not publicly available.
However, the following sections describe standard methodologies for the key experiments cited
in its development.

In Vitro Cell Proliferation Assay (MTT/XTT Assay)

o Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density
and allowed to adhere overnight.

o Compound Treatment: Cells are treated with a serial dilution of Zavondemstat or vehicle
control (e.g., DMSO) for a specified period (e.g., 72 hours).

o Reagent Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium
bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide)
is added to each well.
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 Incubation: The plates are incubated to allow for the metabolic conversion of the tetrazolium
salt into a colored formazan product by viable cells.

» Solubilization and Absorbance Reading: The formazan crystals are solubilized, and the
absorbance is measured using a microplate reader at a specific wavelength.

o Data Analysis: The absorbance values are used to calculate the percentage of cell viability
relative to the vehicle control. The IC50 value (the concentration of the drug that inhibits cell
growth by 50%) is determined by plotting the percentage of viability against the drug
concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V/Propidium lodide Staining)

e Cell Treatment: Cells are treated with Zavondemstat or a vehicle control for a defined
period.

o Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-
buffered saline (PBS), and resuspended in Annexin V binding buffer.

e Staining: Annexin V conjugated to a fluorophore (e.g., FITC) and propidium iodide (PI) are
added to the cell suspension.

¢ Incubation: The cells are incubated in the dark to allow for the binding of Annexin V to
phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells and for PI
to enter cells with compromised membranes.

o Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Early apoptotic
cells will be Annexin V positive and Pl negative, late apoptotic/necrotic cells will be both
Annexin V and PI positive, and live cells will be negative for both stains.

o Data Analysis: The percentage of cells in each quadrant is quantified to determine the extent
of apoptosis induced by the treatment. The EC50 value (the concentration that induces
apoptosis in 50% of the cell population) can be calculated.

In Vivo Xenograft Tumor Model

o Cell Implantation: A specified number of human cancer cells are subcutaneously injected into
the flank of immunocompromised mice (e.g., nude or SCID mice).
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Tumor Growth: Tumors are allowed to grow to a palpable size.

Randomization and Treatment: Once tumors reach a predetermined volume, the mice are
randomized into treatment and control groups. The treatment group receives Zavondemstat
orally at a specified dose and schedule, while the control group receives a vehicle.

Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using
calipers.

Monitoring: The body weight and overall health of the mice are monitored throughout the
study.

Endpoint: The study is terminated when tumors in the control group reach a maximum
allowed size or after a predefined treatment period.

Data Analysis: Tumor growth curves are plotted for each group, and the percentage of tumor
growth inhibition is calculated to assess the anti-tumor efficacy of Zavondemstat.
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Caption: Zavondemstat inhibits KDM4, leading to increased H3K9me3, reduced oncogene
expression, and ultimately decreased tumor growth.

Experimental Workflow: In Vitro Anti-Proliferation Assay
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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